molecular formula C11H14BrNO B1380689 2-bromo-2-methyl-N-(2-methylphenyl)propanamide CAS No. 23423-38-3

2-bromo-2-methyl-N-(2-methylphenyl)propanamide

Cat. No.: B1380689
CAS No.: 23423-38-3
M. Wt: 256.14 g/mol
InChI Key: KLTFCYZFDHZDKK-UHFFFAOYSA-N
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Description

2-Bromo-2-methyl-N-(2-methylphenyl)propanamide is an organic compound with the molecular formula C11H14BrNO It is a brominated amide derivative, characterized by the presence of a bromine atom, a methyl group, and a 2-methylphenyl group attached to the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-2-methyl-N-(2-methylphenyl)propanamide typically involves the bromination of 2-methyl-N-(2-methylphenyl)propanamide. One common method is as follows:

    Starting Material: 2-methyl-N-(2-methylphenyl)propanamide.

    Reagent: Bromine (Br2).

    Solvent: Anhydrous dichloromethane (CH2Cl2).

    Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the bromination process.

    Procedure: Bromine is slowly added to a solution of 2-methyl-N-(2-methylphenyl)propanamide in anhydrous dichloromethane under stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, industrial methods may employ alternative brominating agents or catalysts to optimize yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-methyl-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative cleavage of the amide bond can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at elevated temperatures.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides, thiols, or ethers.

    Reduction: Formation of 2-methyl-N-(2-methylphenyl)propanamine.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-2-methyl-N-(2-methylphenyl)propanamide has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.

    Material Science: Utilized in the preparation of functionalized materials and polymers.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-bromo-2-methyl-N-(2-methylphenyl)propanamide depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the amide bond is reduced to an amine, altering the compound’s chemical properties. The molecular targets and pathways involved in its biological activity are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-(2-methylphenyl)propanamide: Similar structure but lacks the additional methyl group on the propanamide backbone.

    2-Bromo-2-methylpropanamide: Lacks the 2-methylphenyl group, resulting in different chemical properties and reactivity.

    2-Bromo-N-(o-tolyl)propanamide: Similar structure but with variations in the positioning of the methyl group on the phenyl ring.

Uniqueness

2-Bromo-2-methyl-N-(2-methylphenyl)propanamide is unique due to the presence of both a bromine atom and a 2-methylphenyl group, which confer distinct chemical reactivity and potential biological activity. Its specific combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research.

Properties

IUPAC Name

2-bromo-2-methyl-N-(2-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8-6-4-5-7-9(8)13-10(14)11(2,3)12/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTFCYZFDHZDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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